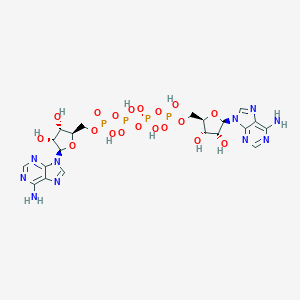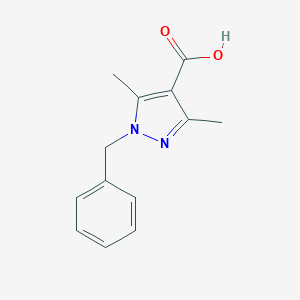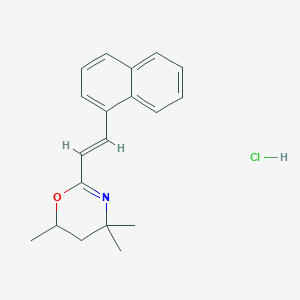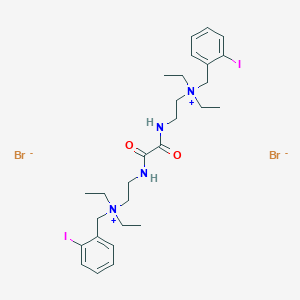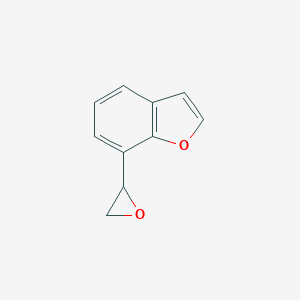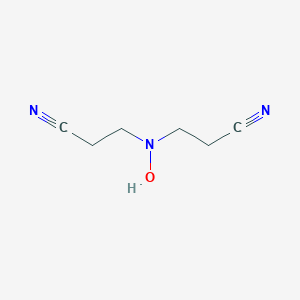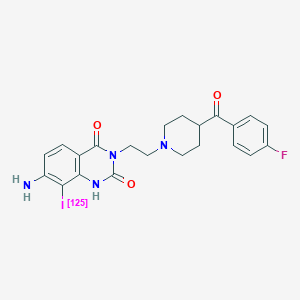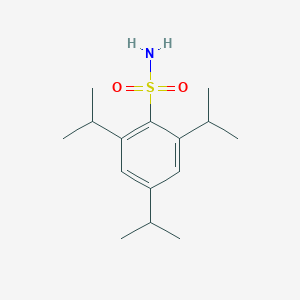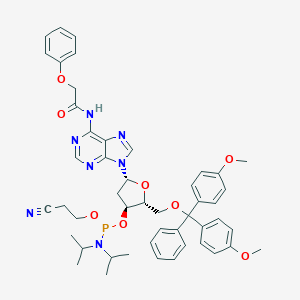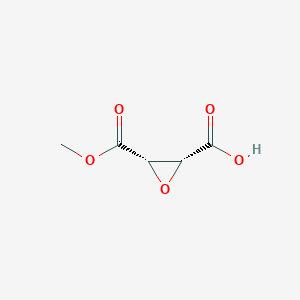
(2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid, also known as MOC-CCA, is a chemical compound used in scientific research. It belongs to the family of oxirane carboxylic acids, which are known for their various biological activities. MOC-CCA has been found to have potential uses in the fields of medicine, biochemistry, and pharmacology.
Mechanism Of Action
The mechanism of action of (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid is not fully understood. However, it has been suggested that (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid may act as an inhibitor of certain enzymes involved in the inflammatory response. This may lead to a reduction in inflammation and associated symptoms.
Biochemical And Physiological Effects
(2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid has been found to have various biochemical and physiological effects. In vitro studies have shown that (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid can inhibit the production of certain inflammatory mediators, such as prostaglandins and leukotrienes. In addition, (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid has been found to have antioxidant properties, which may help to protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
One advantage of using (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid in lab experiments is its high purity. This allows for more accurate and reproducible results. In addition, (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid is its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid in scientific research. One potential area of research is the development of (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid-based drugs for the treatment of inflammatory diseases. Another potential area of research is the synthesis of new bioactive molecules using (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid as a chiral building block. In addition, further studies are needed to fully understand the mechanism of action of (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid and its potential uses in various scientific fields.
Conclusion:
(2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid is a chemical compound with potential uses in various scientific research fields. Its synthesis method has been optimized to produce high yields of (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid with high purity. (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid has been found to have potential as an anti-inflammatory agent and as a chiral building block for the synthesis of various bioactive molecules. Further research is needed to fully understand the mechanism of action of (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid and its potential uses in scientific research.
Synthesis Methods
(2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid can be synthesized by reacting (R)-glycidyl butyrate with dimethyl carbonate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to produce (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid. The synthesis method has been optimized to produce high yields of (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid with high purity.
Scientific Research Applications
(2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid has been found to have potential uses in various scientific research fields. In the field of biochemistry, (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid has been used as a chiral building block for the synthesis of various bioactive molecules. In the field of pharmacology, (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid has been found to have potential as an anti-inflammatory agent. In addition, (2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid has been used as a starting material for the synthesis of various drugs.
properties
CAS RN |
110115-15-6 |
|---|---|
Product Name |
(2R,3S)-3-Methoxycarbonyloxirane-2-carboxylic acid |
Molecular Formula |
C5H6O5 |
Molecular Weight |
146.1 g/mol |
IUPAC Name |
(2R,3S)-3-methoxycarbonyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C5H6O5/c1-9-5(8)3-2(10-3)4(6)7/h2-3H,1H3,(H,6,7)/t2-,3+/m1/s1 |
InChI Key |
HOMGCVPJOFSUEQ-GBXIJSLDSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@@H](O1)C(=O)O |
SMILES |
COC(=O)C1C(O1)C(=O)O |
Canonical SMILES |
COC(=O)C1C(O1)C(=O)O |
synonyms |
2,3-Oxiranedicarboxylicacid,monomethylester,(2S-cis)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



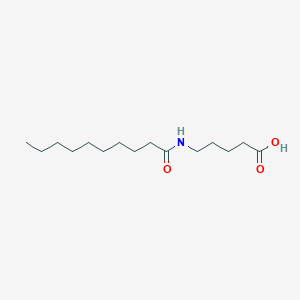
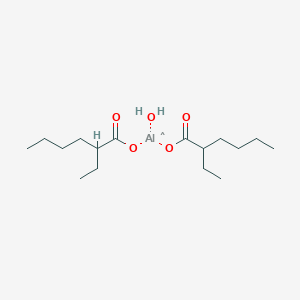
![N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B26285.png)
![(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B26286.png)
